Cas no 2034375-39-6 (1-[(1H-indol-5-yl)methyl]piperidin-3-ol)
![1-[(1H-indol-5-yl)methyl]piperidin-3-ol structure](https://ja.kuujia.com/scimg/cas/2034375-39-6x500.png)
1-[(1H-indol-5-yl)methyl]piperidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-Piperidinol, 1-(1H-indol-5-ylmethyl)-
- 1-[(1H-indol-5-yl)methyl]piperidin-3-ol
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- インチ: 1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2
- InChIKey: UTQREKASYJEKDV-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CC3=C(C=2)C=CN3)CCCC(O)C1
1-[(1H-indol-5-yl)methyl]piperidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-0773-5μmol |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6541-0773-5mg |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-0773-75mg |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6541-0773-10μmol |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-0773-1mg |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6541-0773-25mg |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6541-0773-10mg |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6541-0773-15mg |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6541-0773-30mg |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6541-0773-2μmol |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol |
2034375-39-6 | 2μmol |
$85.5 | 2023-09-08 |
1-[(1H-indol-5-yl)methyl]piperidin-3-ol 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
1-[(1H-indol-5-yl)methyl]piperidin-3-olに関する追加情報
1-[(1H-indol-5-yl)methyl]piperidin-3-ol: A Comprehensive Overview
The compound 1-[(1H-indol-5-yl)methyl]piperidin-3-ol (CAS No. 2034375-39-6) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to as indole-piperidine derivative, is characterized by its unique combination of an indole ring and a piperidine moiety, which contributes to its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, making it a subject of intense research interest.
The indole ring in 1-[(1H-indol-5-yl)methyl]piperidin-3-ol is a key structural feature that imparts aromaticity and stability to the molecule. Indole derivatives are well-known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The piperidine ring, on the other hand, introduces a rigid structure with nitrogen functionality, which can enhance the compound's bioavailability and pharmacokinetic properties. This combination makes 1-[(1H-indol-5-yl)methyl]piperidin-3-ol a promising candidate for drug development.
Recent advancements in computational chemistry have enabled researchers to explore the molecular docking and binding affinities of 1-[(1H-indol-5-yl)methyl]piperidin-3-ol with various biological targets. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are implicated in cancer progression. The ability of indole-piperidine derivatives to modulate these targets suggests their potential as anti-cancer agents.
In addition to its enzymatic inhibitory properties, 1-[(1H-indol-5-yl)methyl]piperidin-3 ol has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can mitigate oxidative stress and inflammation in neuronal cells, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The indole-piperidine structure appears to play a crucial role in these effects by modulating mitochondrial function and reducing apoptosis.
The synthesis of 1 [(1H-indol 5 yl)methyl]piperidin 3 ol involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution and cyclization. Researchers have optimized these methods to improve yield and purity, ensuring that the compound is available for further pharmacological studies. The development of scalable synthetic routes has been a focus of recent research efforts, given the increasing demand for this compound in preclinical trials.
Another area of interest surrounding 1 [(1H-indol 5 yl)methyl]piperidin 3 ol is its pharmacokinetic profile. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug candidates. Its ability to cross the blood-brain barrier suggests that it could be effective in treating central nervous system disorders. Furthermore, recent research has explored the metabolic pathways of this compound in vivo, providing insights into its safety and toxicity profiles.
Despite its promising properties, there are challenges associated with the development of indole-piperidine derivatives like 1 [(1H-indol 5 yl)methyl] piperidin 3 ol. One major concern is the potential for off-target effects, which could lead to adverse reactions. To address this, researchers are employing advanced techniques such as high-throughput screening and machine learning algorithms to predict and minimize these risks. Additionally, ongoing clinical trials are evaluating the safety and efficacy of this compound in human subjects.
In conclusion, 1 [(1H-indol 5 yl)methyl] piperidin 3 ol (CAS No. 2034375 39 6) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on its therapeutic potential, pharmacokinetic properties, and safety profile, this compound holds great promise for addressing unmet medical needs in oncology and neurology. As new findings emerge from preclinical and clinical studies, indole-piperidine derivatives like 1 [(1H-indol 5 yl)methyl] piperidin 3 ol will continue to play a pivotal role in drug discovery.
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